(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-phenyl-1-propanol and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonylamino derivative.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (2S,3S) configuration.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Chromatographic Purification: To separate and purify the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution Reagents: Such as acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various protected amino alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is widely used in scientific research, particularly in:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including HIV protease inhibitors.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding sites with high specificity, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,5S)-5-(tert-Butoxycarbonylamino)-2-(N-5-thiazolylmethoxycarbonyl)amino-1,6-diphenyl-3-hydroxyhexane .
- (2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane .
Uniqueness
What sets (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol apart is its specific stereochemistry, which provides unique reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXVUEQGJZPUQE-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.